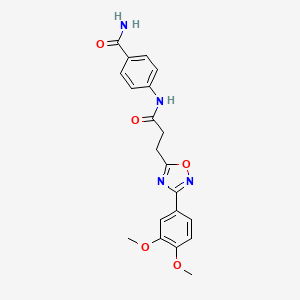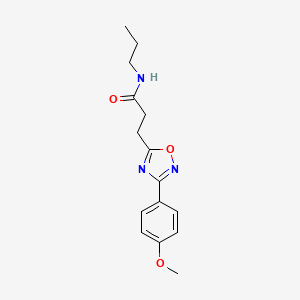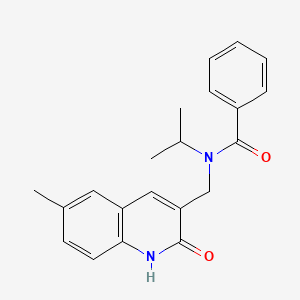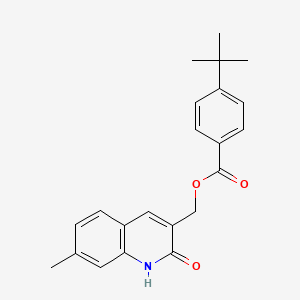
4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide, also known as DPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPOP is a small molecule that belongs to the class of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on various cellular processes. The inhibition of GSK-3β by this compound has been shown to have a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and antimicrobial activities. In animal models, this compound has been shown to reduce inflammation and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential applications in drug discovery and development. However, there are also limitations to using this compound in lab experiments. It has been shown to have poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the mechanism of action of this compound is complex and not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide. One area of research is to further explore its potential applications in drug discovery and development. This compound has been shown to be a potent inhibitor of GSK-3β, which has therapeutic potential in various diseases. Further research is needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another area of research is to better understand the mechanism of action of this compound. This will require further studies to determine the binding site of this compound on GSK-3β and its downstream effects on cellular processes. Finally, research is needed to develop new methods for synthesizing and purifying this compound, as well as improving its solubility in aqueous solutions.
Synthesemethoden
The synthesis of 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide involves the reaction of 4-aminobenzamide with 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer activities. This compound has been extensively studied for its potential applications in drug discovery and development. It has been shown to be a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Eigenschaften
IUPAC Name |
4-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-27-15-8-5-13(11-16(15)28-2)20-23-18(29-24-20)10-9-17(25)22-14-6-3-12(4-7-14)19(21)26/h3-8,11H,9-10H2,1-2H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQNKTFAPICLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














